N1-(2-cyanophenyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide
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Overview
Description
N1-(2-cyanophenyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a cyanophenyl group, a dimethoxyphenyl group, and an oxalamide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyanophenyl intermediate: This step involves the nitration of a suitable phenyl precursor followed by reduction to obtain the 2-cyanophenyl group.
Preparation of the dimethoxyphenyl intermediate: The 3,4-dimethoxyphenyl group is synthesized through the methoxylation of a phenyl precursor.
Coupling of intermediates: The cyanophenyl and dimethoxyphenyl intermediates are coupled using a suitable coupling agent such as oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-cyanophenyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N1-(2-cyanophenyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide can be compared with similar compounds such as:
N1-(2-cyanophenyl)-N2-(2-hydroxyethyl)oxalamide: Lacks the dimethoxyphenyl group, which may affect its chemical properties and applications.
N1-(2-cyanophenyl)-N2-(2-(3,4-dimethoxyphenyl)ethyl)oxalamide: Lacks the hydroxyl group, potentially altering its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-26-16-8-7-12(9-17(16)27-2)15(23)11-21-18(24)19(25)22-14-6-4-3-5-13(14)10-20/h3-9,15,23H,11H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UECLYYQUNCRZSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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